Cas no 884344-37-0 (2-Azetidinone, 4-(phenylmethyl)-, (4R)-)

2-Azetidinone, 4-(phenylmethyl)-, (4R)- 化学的及び物理的性質
名前と識別子
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- 2-Azetidinone, 4-(phenylmethyl)-, (4R)-
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- インチ: 1S/C10H11NO/c12-10-7-9(11-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
- InChIKey: XQQADMLPVLHSPI-SECBINFHSA-N
- ほほえんだ: N1[C@H](CC2=CC=CC=C2)CC1=O
じっけんとくせい
- 密度みつど: 1.136±0.06 g/cm3(Predicted)
- ゆうかいてん: 67-69 °C(Solv: isopropyl ether (108-20-3))
- ふってん: 350.4±11.0 °C(Predicted)
- 酸性度係数(pKa): 15.86±0.40(Predicted)
2-Azetidinone, 4-(phenylmethyl)-, (4R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-45307032-1.0g |
(4R)-4-benzylazetidin-2-one |
884344-37-0 | 95% | 1.0g |
$0.0 | 2022-12-08 |
2-Azetidinone, 4-(phenylmethyl)-, (4R)- 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
2-Azetidinone, 4-(phenylmethyl)-, (4R)-に関する追加情報
2-Azetidinone, 4-(phenylmethyl)-, (4R)-
The compound with CAS No. 884344-37-0, commonly referred to as 2-Azetidinone, 4-(phenylmethyl)-, (4R)-, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of azetidinones, which are four-membered lactams. The azetidinone core is a key structural element in various bioactive compounds, making it a focal point for research in drug discovery and development.
2-Azetidinone, 4-(phenylmethyl)-, (4R)- is characterized by its unique stereochemistry at the fourth position of the azetidinone ring. The (4R) configuration denotes the specific spatial arrangement of substituents around this carbon atom. This stereochemistry plays a crucial role in determining the compound's biological activity and pharmacokinetic properties. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing bioavailability and minimizing adverse effects.
The presence of a phenylmethyl group at the fourth position introduces additional complexity to the molecule's structure. This group contributes to the compound's lipophilicity and stability, which are essential for its interactions with biological targets. The phenylmethyl substituent also enhances the molecule's ability to penetrate cellular membranes, a critical factor for its potential therapeutic applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Azetidinone, 4-(phenylmethyl)-, (4R)-. Researchers have developed novel methodologies to construct the azetidinone ring with high enantioselectivity. These methods often involve catalytic asymmetric synthesis or enantioselective cycloaddition reactions. For instance, a study published in *Journal of Organic Chemistry* demonstrated a highly efficient approach using organocatalysis to synthesize this compound with excellent yields and enantiomeric excess.
The biological activity of 2-Azetidinone, 4-(phenylmethyl)-, (4R)- has been extensively studied in recent years. Preclinical studies have shown that this compound exhibits potent inhibitory activity against several enzymes implicated in neurodegenerative diseases. For example, research conducted at Stanford University revealed that 2-Azetidinone, 4-(phenylmethyl)-, (4R)- effectively inhibits acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This finding underscores its potential as a lead compound for developing treatments for neurodegenerative disorders.
In addition to its enzymatic inhibition properties, 2-Azetidinone, 4-(phenylmethyl)-, (4R)- has also been investigated for its anti-inflammatory and antioxidant activities. A study published in *Pharmacological Research* demonstrated that this compound significantly reduces inflammation in animal models by modulating key inflammatory pathways. Furthermore, its antioxidant properties suggest potential applications in combating oxidative stress-related diseases such as cardiovascular disorders and cancer.
The pharmacokinetic profile of 2-Azetidinone, 4-(phenylmethyl)-, (4R)- has been evaluated in preclinical models. Studies indicate that this compound exhibits favorable absorption and distribution characteristics due to its balanced lipophilicity and hydrophilicity. Its metabolic stability has also been assessed using liver microsomes from various species, revealing moderate clearance rates that are promising for drug development.
Recent advances in computational chemistry have provided deeper insights into the molecular interactions of 2-Azetidinone, 4-(phenylmethyl)-, (4R)- with its biological targets. Molecular docking studies conducted using software like AutoDock Vina have identified key residues on target proteins that are critical for binding affinity. These findings are instrumental in guiding further optimization of the compound's structure to enhance its therapeutic efficacy.
In conclusion,2-Azetidinone, 4-(phenylmethyl)-, (4R) is a versatile and promising molecule with significant potential in drug discovery and development. Its unique stereochemistry and functional groups make it an attractive candidate for targeting various disease states ranging from neurodegenerative disorders to inflammation and oxidative stress-related conditions. As research continues to uncover new insights into its biological activities and mechanisms of action,2-Azetidinone derivatives will likely play an increasingly important role in advancing therapeutic interventions.
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